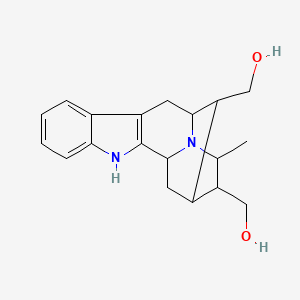

Dihydroperaksine

Description

Properties

IUPAC Name |

[13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLXNPSLWYWTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348380 | |

| Record name | AC1LCSNP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15527-86-3 | |

| Record name | AC1LCSNP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Dihydroperaksine

Discovery and Isolation from Rauvolfia serpentina Hairy Root Cultures

Dihydroperaksine, along with two related novel alkaloids, this compound-17-al and 10-hydroxythis compound, was first identified and isolated from hairy root cultures of Rauvolfia serpentina acs.orgnih.govacs.org. These cultures were established through genetic transformation with Agrobacterium rhizogenes, a technique that allows for the cultivation of plant roots in vitro acs.orgscience.gov. This method has proven effective in accessing secondary metabolites, sometimes at levels comparable to or exceeding those found in the parent plant acs.org.

The isolation process involved the extraction of alkaloids from the established hairy roots, followed by purification and structural elucidation using advanced spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) analyses acs.orgnih.gov. Alongside the three new compounds, a total of 16 known alkaloids were also isolated from the same Rauvolfia serpentina hairy root culture acs.orgnih.gov. This research highlights the potential of plant hairy root cultures as a valuable source for discovering and isolating complex natural products. Rauvolfia serpentina itself is a well-recognized medicinal plant, traditionally used for various ailments, and its roots are known to be rich in indole (B1671886) alkaloids acs.orgnih.gov.

Identification of Stereoisomers, e.g., 19(S),20(R)-Dihydroperaksine

A key aspect of this compound's characterization is the identification of its specific stereochemistry. The most commonly isolated and studied form is 19(S),20(R)-Dihydroperaksine acs.orgnih.govacs.orgscispace.comontosight.ainih.govscience.gov. This precise spatial arrangement of atoms at the C-19 and C-20 positions is critical for the compound's biological activity and its interaction with biological systems ontosight.ai.

Previous studies had noted that this compound (referred to as compound 20 in one source) was isolated from the leaves of Rauvolfia caffra. This earlier isolate was structurally similar to perakine (B201161) (21) but differed in the stereochemistry at C-19 and C-20 acs.org. The research on Rauvolfia serpentina hairy root cultures further confirmed and detailed the specific (19S,20R) configuration for the isolated this compound, distinguishing it from other potential stereoisomers acs.orgscience.gov. The elucidation of these stereochemical details was achieved through comprehensive NMR analysis, allowing researchers to assign the absolute configurations of the newly discovered alkaloids acs.org.

Related Natural Analogues: this compound-17-al and 10-Hydroxythis compound

In addition to 19(S),20(R)-Dihydroperaksine, the isolation studies from Rauvolfia serpentina hairy root cultures also yielded two closely related natural analogues:

This compound-17-al: This compound is identified as 19(S),20(R)-Dihydroperaksine-17-al acs.orgnih.govacs.orgscispace.com. It shares the characteristic C-19 methyl substitution found in this subclass of sarpagine (B1680780) alkaloids acs.orgscispace.com. Its isolation alongside this compound further contributes to understanding the biosynthetic pathways and structural diversity within this alkaloid family acs.org.

10-Hydroxythis compound: Also identified as 10-Hydroxy-19(S),20(R)-dihydroperaksine acs.orgnih.govontosight.ai, this analogue represents another variation of the this compound structure. Its molecular formula is C₁₉H₂₄N₂O₃, with a molecular weight of approximately 328.40 g/mol . This compound has also been reported to occur in other Rauvolfia species, such as Rauvolfia verticillata . The presence of the hydroxyl group at the 10-position adds another layer of structural complexity and potential for varied biological interactions.

Biosynthetic Pathways and Enzymology of Dihydroperaksine

Integration within the Ajmaline (B190527) Biosynthetic Pathway

Dihydroperaksine is formed via a side route that diverges from the main Ajmaline biosynthetic pathway nih.govresearchgate.netresearchgate.netnih.govebi.ac.uk. The Ajmaline pathway itself is a complex metabolic network involving numerous enzymes that convert basic precursors, tryptophan and secologanin (B1681713), into the final Ajmaline molecule nih.govwikipedia.orgresearchgate.netunb.cabenthamdirect.com. Secologanin is derived from the triose phosphate/pyruvate pathway, while tryptophan is converted to tryptamine (B22526) by Tryptophan Decarboxylase (TDC). Strictosidine synthase (STR) then catalyzes a Pictet–Spengler reaction between tryptamine and secologanin to form strictosidine, a pivotal intermediate for most MIAs wikipedia.orgresearchgate.net. Subsequent steps involve oxidation, methylation, acetylation, and reduction reactions catalyzed by various enzymes, leading to intermediates like polyneuridine (B1254981) aldehyde, vinorine, and ultimately ajmaline researchgate.netunb.cabenthamdirect.com. This compound emerges from a specific branch of this network, extending the known metabolic landscape of Rauvolfia alkaloids nih.govresearchgate.netresearchgate.net.

Enzymatic Catalysis in this compound Formation

The formation of this compound is primarily mediated by the enzyme Perakine (B201161) Reductase (PR), also identified as AKR13D1. This enzyme plays a critical role in a specific reduction step within the pathway.

Perakine Reductase (PR), classified as AKR13D1, is a key enzyme responsible for the NADPH-dependent reduction of the aldehyde perakine. This enzymatic reaction yields raucaffrinoline, a step that is integral to the formation of this compound and contributes to the Ajmaline biosynthetic pathway nih.govresearchgate.netresearchgate.netebi.ac.uknih.gov. PR is recognized as the founding member of a novel subfamily within the Aldo-Keto Reductase (AKR) superfamily, designated AKR13D nih.govnih.gov.

PR exhibits a broad substrate acceptance, capable of reducing a variety of compounds with reducible carbonyl functions. These include benzaldehyde (B42025) derivatives, cinnamic aldehyde derivatives, and certain monoterpenoid indole (B1671886) alkaloids nih.govebi.ac.ukresearchgate.net. This broad specificity suggests a less stringent substrate requirement compared to some other enzymes in the Ajmaline pathway nih.govresearchgate.net. The enzyme's kinetic properties, particularly in relation to NADPH, have been studied, revealing cooperative kinetics as the cofactor concentration varies nih.govnih.gov. The catalytic activity of PR is dependent on a conserved catalytic tetrad comprising Asp52, Tyr57, Lys84, and His126, which are crucial for its function ebi.ac.ukresearchgate.net.

The structural elucidation of Perakine Reductase (PR) has provided significant insights into its mechanism of action. The crystal structure of PR, specifically the methylated His6-PR, was determined to a resolution of 2.31 Å nih.govresearchgate.netnih.gov. Initially, the active site of the native enzyme was found to be occluded by neighboring molecules in the crystal lattice. To overcome this, a mutant form (A213W) was engineered, enabling the determination of the atomic structure of the His6-PR-A213W complex with NADPH at 1.77 Å resolution nih.govresearchgate.netnih.gov.

PR adopts an unusual α8/β6 barrel fold, a structural motif not previously observed in other AKR proteins nih.govresearchgate.netnih.gov. A notable finding is the significant conformational changes that occur upon NADPH binding. The binding of NADPH induces the ordering of two additional β-strands in the C-terminus, forming an α-helix, and results in a substantial movement of up to 24 Å nih.govresearchgate.netnih.gov. This dynamic conformational change creates an expanded binding pocket, facilitating the accommodation of substrates with diverse sizes and enhancing the enzyme's catalytic activity nih.govnih.gov. These structural studies not only illuminate PR's function but also establish it as a structural template for understanding cofactor binding within the broader AKR13 family nih.govnih.gov.

Molecular and Genetic Aspects of Biosynthetic Regulation

While specific transcriptional regulators directly governing this compound biosynthesis are not detailed in the provided literature, general principles of gene regulation in plant secondary metabolism are applicable mdpi.comkhanacademy.orgmedlineplus.govmdpi.com. The biosynthesis of plant secondary metabolites, including MIAs like this compound, is under stringent genetic control mdpi.comkhanacademy.orgmedlineplus.gov. Transcription factors (TFs) are central to this regulation, binding to specific DNA sequences in gene promoters to modulate gene expression and, consequently, the production of secondary metabolites mdpi.comkhanacademy.orgmdpi.com.

The successful cloning and functional expression of genes encoding enzymes in the Ajmaline pathway, such as PR, are critical steps towards understanding and potentially manipulating this complex biosynthetic network benthamdirect.com. Future research may focus on identifying specific TFs that bind to the promoter regions of genes encoding enzymes like PR, thereby regulating their expression levels. Such insights could be instrumental in understanding how the flux through the this compound branch of the Ajmaline pathway is controlled at the molecular and genetic level.

Compound List

Chemical Synthesis Strategies for Dihydroperaksine and Its Analogues

Total Synthesis Approaches

The total synthesis of Dihydroperaksine typically involves constructing its complex polycyclic framework through a series of carefully orchestrated reactions. These approaches aim for high enantio- and stereospecificity, reflecting the chiral nature of the target molecule acs.orgnih.govscispace.comnih.govacs.orgnih.gov.

Achieving the precise stereochemistry of this compound is paramount. Many synthetic routes initiate with enantiomerically pure D-tryptophan, which serves as a chiral auxiliary and a foundational building block for constructing the indole (B1671886) alkaloid skeleton nih.govscispace.comnih.gov. The development of strategies that control stereochemistry at multiple centers, particularly at C-19, has been a critical aspect of these syntheses acs.orgnih.govmdpi.comscispace.comnih.govacs.org. These routes often culminate in the synthesis of specific diastereomers, ensuring the correct relative and absolute configurations of the final product.

The asymmetric Pictet–Spengler reaction (PSR) plays a pivotal role in establishing the core tetrahydroisoquinoline moiety, a common structural feature in indole alkaloids like this compound nih.govnih.govrsc.orgresearchgate.netmdpi.comnih.gov. This reaction, involving the condensation of a β-arylethylamine (such as a tryptophan derivative) with an aldehyde or ketone under acidic conditions, is frequently employed in its asymmetric variant to control stereochemistry. By utilizing chiral auxiliaries or chiral catalysts, the PSR can efficiently generate stereodefined intermediates, facilitating the construction of the tetracyclic framework with high enantiomeric excess nih.govmdpi.comnih.govmdpi.com. This method has been instrumental in providing access to key bicyclo[3.3.1]nonane cores required for sarpagine-type alkaloids mdpi.comnih.gov.

Biocatalysis has emerged as a powerful tool for introducing chirality in complex molecule synthesis. In the context of this compound, the lipase-catalyzed kinetic resolution of propargylic alcohols has been particularly effective acs.orgnih.govrsc.org. For instance, the resolution of racemic 4-Triisopropylsilyl-3-butyn-2-ol using lipase (B570770) AK (Amano AK20) has been successfully performed on a large scale, yielding the desired (R)-acetate with high enantiomeric excess (e.g., 95% ee) and the unreacted (S)-alcohol in high purity acs.orgnih.gov. This chiral alcohol serves as a crucial building block, which is subsequently elaborated through a series of chemical steps to construct the this compound scaffold rsc.org. This chemo-enzymatic approach offers a highly selective and scalable method for obtaining enantiomerically pure precursors.

Metal-catalyzed reactions are indispensable for forming carbon-carbon bonds and functionalizing key intermediates in the synthesis of this compound.

Palladium-Catalyzed α-Vinylation: This transformation has been widely applied to construct complex ring systems, particularly the pentacyclic core of this compound acs.orgnih.govacs.orgthieme-connect.comnih.govscience.govnih.gov. The reaction typically involves the intramolecular α-vinylation of a ketone moiety, often starting from a vinyl iodide precursor. Its extension to chiral C-19 alkyl-substituted substrates has been a significant advancement, enabling the synthesis of complex alkaloid structures with high efficiency acs.orgnih.govacs.org.

Molybdenum-Catalyzed Hydrostannation: This method, along with palladium-catalyzed silastannation, has been employed for the functionalization of acetylenic tetracyclic ketones, converting them into vinyl stannanes or vinyl iodides, which are crucial precursors for subsequent transformations acs.orgnih.gov. While Mo-catalyzed hydrostannation can provide α-vinyl stannanes, it sometimes results in mixtures of regioisomers, necessitating optimization or alternative strategies acs.orgnih.gov.

Synthetic Methodologies for Key Intermediates

The synthesis of this compound relies on the efficient preparation of several key intermediates. These include tetracyclic ketones and pentacyclic cores, which are often derived from D-tryptophan via asymmetric Pictet-Spengler cyclization nih.govmdpi.comscispace.comacs.orgnih.gov. The conversion of acetylenic precursors into vinyl iodides is a critical step, often achieved through haloboration reactions, such as using bicyclohexyl (B1666981) iodoborane [IB(Cy)₂], or via silastannation followed by iodination acs.orgnih.govscispace.comnih.govacs.orgwisconsin.edu. These vinyl iodides then serve as substrates for palladium-catalyzed intramolecular cross-coupling reactions (e.g., α-vinylation) to forge the pentacyclic framework nih.govthieme-connect.com.

Regioselective and Controlled Oxidation/Reduction Sequences in Synthesis

The final stages of this compound synthesis often involve regioselective and controlled oxidation and reduction sequences to install specific functional groups. For example, the functionalization of the C(20)-C(21) double bond can be achieved through regioselective hydroboration followed by controlled oxidation and epimerization, leading to the formation of sensitive enolizable aldehydes at C-20 acs.orgnih.govacs.orgnih.govscispace.comacs.org. Subsequent reduction of these aldehydes, typically with sodium borohydride, yields the corresponding alcohols, which can then be further transformed or deprotected to afford the final this compound structure acs.orgnih.govnih.gov.

Compound List:

this compound

this compound-17-al

Peraksine

Macrosalhine chloride

Talcarpine

Macroline alkaloids

Ajmaline (B190527) alkaloids

Sarpagine (B1680780) alkaloids

4-Triisopropylsilyl-3-butyn-2-ol

D-tryptophan

Preclinical Molecular and Cellular Biological Investigations of Dihydroperaksine

Mechanism of Action Studies

The preclinical investigation into the mechanism of action of novel compounds is fundamental to understanding their therapeutic potential. For inhibitors of aldose reductase, these studies focus on how the compound interacts with its protein target and the subsequent effects on cellular processes.

Elucidation of Protein Binding Interactions

The interaction between a drug candidate and its protein target is a critical determinant of its efficacy. For aldose reductase inhibitors, the binding affinity and mode of interaction within the enzyme's active site are of primary interest. Techniques such as fluorescence quenching, isothermal titration calorimetry, and surface plasmon resonance are often employed to quantify these interactions.

Research on various aldose reductase inhibitors has shown that they typically bind to the active site of the enzyme. This binding is often non-covalent, involving a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of these interactions, collectively determining the binding affinity, is a key factor in the inhibitory potency of the compound.

Influence on Cellular Signaling Pathways

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, can lead to osmotic stress and the depletion of NADPH. This, in turn, can result in increased oxidative stress and the activation of various cellular signaling pathways implicated in diabetic complications.

Studies have shown that by inhibiting aldose reductase, compounds can modulate these downstream signaling events. For instance, inhibition of aldose reductase has been linked to the modulation of the extracellular signal-regulated kinase (ERK) pathway. In some cellular models, the combination of an aldose reductase inhibitor with other agents has been shown to increase ERK activity, suggesting a role in mediating cellular responses such as apoptosis. Furthermore, by preventing the depletion of NADPH, aldose reductase inhibitors can help maintain the cellular redox balance and mitigate oxidative stress-induced signaling. The inhibition of this pathway can also prevent the activation of protein kinase C (PKC) and the formation of advanced glycation end products (AGEs), both of which are involved in the pathogenesis of diabetic complications.

Molecular Target Identification and Validation

The identification and validation of a specific molecular target are crucial steps in drug discovery. For the class of compounds to which a potential "Dihydroperaksine" belongs, aldose reductase is the well-established target.

Aldose Reductase (AR) Inhibition and Binding Characteristics

Aldose reductase (ALR2) is a member of the aldo-keto reductase superfamily and is the rate-limiting enzyme in the polyol pathway. Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in states of hyperglycemia, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process is implicated in the long-term complications of diabetes, including neuropathy, nephropathy, and retinopathy.

Numerous compounds have been investigated for their ability to inhibit aldose reductase. These inhibitors are designed to bind to the active site of the enzyme, preventing the conversion of glucose to sorbitol. The binding characteristics of these inhibitors are diverse, with some exhibiting competitive inhibition while others show non-competitive or uncompetitive mechanisms. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound Class | Typical IC50 Range (µM) | Primary Binding Interactions |

| Carboxylic Acids | 0.01 - 10 | Hydrogen bonding, Ionic interactions |

| Spirohydantoins | 0.1 - 20 | Hydrogen bonding, Hydrophobic interactions |

| Flavonoids | 1 - 50 | Hydrogen bonding, π-π stacking |

This table represents typical data for classes of aldose reductase inhibitors and is for illustrative purposes.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools in modern drug discovery. These techniques provide insights into the potential binding modes and stability of a compound within the active site of its target protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For aldose reductase inhibitors, docking studies help to identify key interactions with amino acid residues in the active site. The results of these simulations are often scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction.

Following molecular docking, MD simulations are often performed to assess the dynamic stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed understanding of the interaction dynamics. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

Specific Amino Acid Residue Interactions (e.g., Trp111, His110)

The active site of aldose reductase is well-characterized and contains several key amino acid residues that are crucial for substrate binding and catalysis. Among these, Tryptophan 111 (Trp111) and Histidine 110 (His110) are frequently implicated in the binding of inhibitors.

His110 is a key catalytic residue involved in the protonation of the substrate. Inhibitors often form hydrogen bonds with His110, effectively blocking its catalytic function. Trp111 is part of the "anion-binding pocket" of the active site and provides a hydrophobic surface for interaction. Many inhibitors engage in π-π stacking or hydrophobic interactions with the indole (B1671886) ring of Trp111, which contributes significantly to their binding affinity.

The table below summarizes the types of interactions observed between aldose reductase inhibitors and these key residues, as predicted by molecular modeling studies.

| Amino Acid Residue | Location in Active Site | Common Interactions with Inhibitors |

| Trp111 | Anion-binding pocket | π-π stacking, Hydrophobic interactions, Hydrogen bonding |

| His110 | Catalytic site | Hydrogen bonding, π-π stacking |

This table is a generalized representation based on published data for various aldose reductase inhibitors.

Exploration of Other Potential Enzyme and Receptor Interactions

At present, publicly available scientific literature lacks specific studies detailing the interactions of this compound with a broad range of enzymes and receptors beyond its primary targets. Preclinical drug development typically involves extensive screening to identify potential off-target interactions that could lead to unforeseen pharmacological effects or toxicities. Such investigations are crucial for building a comprehensive profile of a new chemical entity.

These screening processes often utilize high-throughput assays to assess the binding affinity and functional activity of a compound against a diverse panel of enzymes and receptors. This can include, but is not limited to, cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, as well as various kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels. nih.govnih.gov Understanding these interactions is fundamental to predicting potential drug-drug interactions and elucidating the full mechanistic spectrum of a compound. nih.govresearchgate.net Without specific research on this compound, any discussion of its broader enzyme and receptor interactions would be speculative. Further research is required to characterize the selectivity profile of this compound and to identify any additional molecular targets.

Cellular Effects in In Vitro Models

Immunosuppressive Activity (e.g., T Cell Proliferation Inhibition)

The potential for a compound to modulate immune responses is a significant area of preclinical investigation. T lymphocytes play a central role in cell-mediated immunity, and their proliferation is a hallmark of an active immune response. nih.gov The inhibition of T cell proliferation is a key mechanism for many immunosuppressive drugs. nih.govscilit.com

Currently, there is a lack of published in vitro studies specifically examining the effects of this compound on T cell proliferation or other markers of immunosuppressive activity. Such studies would typically involve isolating T cells and stimulating their proliferation using agents like concanavalin (B7782731) A (ConA), alloantigens, or anti-CD3 antibodies. nih.govscilit.com The effect of this compound on this induced proliferation would then be quantified. The absence of such data means that the immunosuppressive potential of this compound remains uncharacterized.

Investigations into Potential Biological Activities in Disease Models (e.g., anticancer, neuroprotective)

The exploration of a compound's therapeutic potential across various disease models is a cornerstone of preclinical research. This often involves evaluating its efficacy in in vitro models of diseases such as cancer and neurodegenerative disorders.

Anticancer Activity: Many therapeutic agents are investigated for their ability to inhibit the growth of cancer cells. nih.gov However, there are no specific published studies to date that have assessed the potential anticancer effects of this compound in any cancer cell lines.

Neuroprotective Activity: Similarly, the potential for a compound to protect neurons from damage is a key area of interest, particularly for neurodegenerative diseases. mdpi.comresearchgate.net This is often studied in cell culture models where neuronal cells are exposed to toxins to induce cell death, and the ability of the compound to prevent this is measured. mdpi.comnih.govresearchgate.net There is currently no available research on the neuroprotective properties of this compound in such in vitro models.

The table below summarizes the current status of in vitro research for this compound based on publicly available information.

| Biological Activity | In Vitro Model | Status of Research for this compound |

| Immunosuppressive | T Cell Proliferation Assays | No Published Data |

| Anticancer | Cancer Cell Line Viability Assays | No Published Data |

| Neuroprotective | Neuronal Cell Protection Assays | No Published Data |

Structure Activity Relationships Sar and Chemoinformatics of Dihydroperaksine Analogues

Impact of Stereochemistry on Biological Activity (e.g., C-19 and C-20 Stereochemistry)

The stereochemistry of Dihydroperaksine and related C-19 methyl-substituted sarpagine (B1680780) alkaloids is a crucial factor influencing their biological activity. Research has consistently shown that the configuration at the C-19 position is a key determinant of bioactivity. Specifically, analogues possessing a C-19(S) configuration exhibit significant biological properties, whereas their corresponding C-19(R) epimers are often devoid of such activity. nih.gov This suggests that the C-19(S) orientation is a critical structural motif for molecular recognition and interaction with biological targets. nih.gov

The naturally occurring and isolated form of this compound itself has the 19(S),20(R) stereochemistry. nih.govnih.gov This specific arrangement is believed to be fundamental to its natural biological role. The synthesis of both natural and unnatural enantiomers of C-19 methylated alkaloids has been a key strategy to probe these structure-activity relationships, confirming the importance of the natural stereochemical arrangement for activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org While specific, comprehensive QSAR studies focused exclusively on this compound analogues are not widely reported in publicly available literature, the principles of QSAR can be applied to guide future research on this class of compounds.

A hypothetical QSAR study on this compound analogues would involve the generation of a dataset of molecules with varying structural modifications and their corresponding measured biological activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of molecular properties, would then be calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be employed to develop a predictive model. The resulting QSAR equation would highlight the descriptors that have the most significant impact on biological activity. For instance, a model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position enhance activity, while increased steric bulk is detrimental.

The table below illustrates the type of data that would be compiled for a QSAR analysis of hypothetical this compound analogues.

| Compound ID | Biological Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight (Daltons) | Hydrogen Bond Donors |

| This compound | 1.5 | 3.2 | 324.44 | 1 |

| Analogue 1 | 0.8 | 3.5 | 338.47 | 1 |

| Analogue 2 | 5.2 | 2.9 | 310.41 | 1 |

| Analogue 3 | 0.5 | 3.6 | 352.49 | 2 |

| Analogue 4 | 9.8 | 3.1 | 354.48 | 1 |

Such validated QSAR models are invaluable tools in medicinal chemistry, enabling the prediction of the activity of yet-to-be-synthesized compounds and prioritizing the most promising candidates for synthesis and further testing.

Rational Design and Synthesis of this compound Derivatives for Modulated Biological Activity

The rational design of novel this compound derivatives is guided by the structure-activity relationship data, particularly the critical role of stereochemistry. The goal is to create new molecules with improved potency, selectivity, or pharmacokinetic properties. The enantiospecific total synthesis of this compound and related alkaloids provides a robust platform for such derivatization. nih.govresearchgate.net

A key strategy in the rational design process involves the targeted modification of the this compound scaffold. Given the established importance of the C-19(S) methyl group, synthetic efforts focus on retaining this feature while exploring modifications at other positions of the molecule. nih.gov For example, derivatization of the indole (B1671886) nitrogen, the aromatic ring, or functional groups on the polycyclic core could lead to analogues with modulated biological activity.

The synthesis process allows for precise control over the stereochemistry, ensuring that the desired biologically active C-19(S) configuration is produced. researchgate.net Synthetic chemists can introduce a variety of functional groups to probe interactions with biological targets. For instance, adding hydrogen bond donors or acceptors, altering the electronic properties of the indole ring with electron-donating or electron-withdrawing groups, or modifying the size and shape of substituents can all be explored systematically. This approach allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential. The development of enzymes through rational design, such as perakine (B201161) reductase which is involved in the this compound biosynthetic pathway, also presents a novel avenue for generating diverse analogues. nih.gov

Advanced Analytical Methodologies for Research Characterization of Dihydroperaksine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods provide detailed insights into the molecular structure and electronic properties of Dihydroperaksine. These techniques are fundamental for unambiguous identification and structural confirmation.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides information about the types, number, and connectivity of atoms within the this compound molecule. ¹H NMR reveals the chemical environment of hydrogen atoms, offering data on chemical shifts, multiplicities, and coupling constants, which are indicative of neighboring protons emerypharma.com. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivity of the molecule by showing correlations between different nuclei emerypharma.com. For instance, HSQC correlates protons directly bonded to carbons, while HMBC reveals longer-range correlations (two or three bonds) between protons and carbons, aiding in the assignment of complex structures emerypharma.com. Studies on related indole (B1671886) alkaloids, such as those from Rauvolfia species, have utilized these techniques to determine the structures of compounds like rauvoyunnanines A and B, which share structural similarities with this compound researchgate.netnih.gov.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is vital for determining the precise molecular weight of this compound, allowing for the calculation of its elemental composition. This technique provides highly accurate mass-to-charge (m/z) ratios, which are critical for confirming the molecular formula. For example, related alkaloids isolated from Rauvolfia tetraphylla were characterized by HRESIMS, yielding accurate mass data that confirmed their proposed molecular formulas scispace.com. Similarly, studies on Rauvolfia yunnanensis identified new monoterpenoid indole alkaloids, with their structures elucidated by HRESIMS, UV, and NMR data nih.gov. The molecular formula of one such compound, C20H26N2O3, was confirmed by HRESIMS ([M + H]⁺ at m/z 343.2024) scispace.com.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify chromophores within the this compound molecule and can provide information about the electronic structure. The absorption of UV-Vis light by a molecule is dependent on its electronic transitions, often associated with conjugated systems or aromatic rings, such as the indole moiety present in many related alkaloids technologynetworks.comwikipedia.org. For instance, indole alkaloids often exhibit characteristic absorption maxima in the UV region, typically around 211 nm and 275 nm, with shoulders at other wavelengths, indicative of an O-substituted indole chromophore scispace.comtechnologynetworks.com. UV-Vis spectroscopy is also a common detector in High-Performance Liquid Chromatography (HPLC) wikipedia.orgopenaccessjournals.com.

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of this compound, particularly in complex biological or synthetic mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the purification and quantification of this compound openaccessjournals.comnih.govthermofisher.com. Reversed-phase HPLC (RP-HPLC) is commonly used, separating compounds based on their hydrophobicity nih.govthermofisher.com. This method is crucial for isolating this compound from crude extracts or reaction mixtures, achieving high purity thermofisher.com. In research applications, HPLC is also employed for quantifying this compound in samples, often coupled with UV or mass spectrometry detectors wikipedia.orgopenaccessjournals.com.

HPLC in Enzymatic Studies: HPLC plays a significant role in studies involving enzymes and their substrates or inhibitors, including those related to alkaloids neu.edunih.govnih.gov. For instance, immobilized enzyme reactors coupled with HPLC can be used for high-throughput screening of enzyme inhibitors nih.gov. In enzymatic assays, HPLC can monitor the conversion of substrates or the formation of products by detecting and quantifying specific molecules at different time points nih.gov. While specific studies detailing HPLC in enzymatic studies directly with this compound were not found, the general application of HPLC in analyzing enzymatic reactions involving related compounds highlights its utility in such research neu.edunih.gov. For example, HPLC is used to determine kinetic parameters like Km and kcat by measuring the conversion rate of peptide substrates in enzymatic reactions nih.gov.

Future Research Directions and Translational Perspectives Preclinical Focus

Comprehensive Elucidation of Broader Biological Roles and Mechanisms

Initial research indicates that Dihydroperaksine, an alkaloid found in species like Rauvolfia yunnanensis, exhibits immunosuppressive activity, notably through the inhibition of T cell proliferation. researchgate.netnih.govresearchgate.net However, the precise molecular mechanisms underpinning this effect remain to be fully elucidated. Future preclinical studies should aim to identify the specific molecular targets and signaling pathways modulated by this compound.

Key Research Questions:

Mechanism of Immunosuppression: Does this compound directly target components of the T cell receptor (TCR) signaling pathway? Does it interfere with co-stimulatory signals, cytokine signaling (e.g., IL-2 pathway), or downstream transcription factors essential for T cell activation and proliferation? Studies on other alkaloids have shown modulation of pathways like JAK/STAT, which are crucial for immune cell function. frontiersin.org Investigating this compound's impact on these pathways would be a logical next step.

Anti-inflammatory Pathways: The anti-inflammatory potential of many indole (B1671886) alkaloids is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgscielo.brmdpi.commdpi.comnih.govnih.govecrjournal.comfrontiersin.org It is critical to determine if this compound exerts its anti-inflammatory effects through this central regulator of inflammation. This would involve investigating its ability to prevent the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB. mdpi.commdpi.com Furthermore, exploring its influence on other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade, would provide a more complete picture of its anti-inflammatory action. frontiersin.orgscielo.br

Broader Biological Activities: Beyond immunosuppression and anti-inflammation, the broader biological activities of this compound are largely unknown. Given that other Rauvolfia alkaloids exhibit a wide range of pharmacological effects, including anticancer and neuroactive properties, it is plausible that this compound possesses other bioactivities. ijariie.comresearchgate.netmdpi.com Preclinical screening against a panel of cancer cell lines and in models of neurological disorders could uncover novel therapeutic applications.

Table 1: Potential Molecular Targets for this compound

| Potential Biological Role | Potential Molecular Target/Pathway | Rationale based on Related Alkaloids |

| Immunosuppression | T-cell receptor signaling components | Inhibition of T-cell proliferation is a known activity. researchgate.netnih.gov |

| JAK/STAT pathway | A key pathway in cytokine signaling and immune cell function. frontiersin.org | |

| Anti-inflammation | NF-κB signaling pathway (p65, IκBα) | A common mechanism for anti-inflammatory alkaloids. scielo.brmdpi.commdpi.comnih.gov |

| MAPK signaling pathway | Involved in the regulation of inflammatory factors. frontiersin.orgscielo.br | |

| Pro-inflammatory cytokines (TNF-α, IL-6) | Downstream effectors of inflammatory signaling. nih.govdovepress.com |

Development of Advanced In Vitro and Ex Vivo Preclinical Models

To gain a more physiologically relevant understanding of this compound's effects, it is imperative to move beyond traditional 2D cell cultures. The development and application of advanced preclinical models, such as 3D organoids and co-culture systems, will be crucial for evaluating its efficacy and mechanism of action in a context that more closely mimics human tissues. nih.govswun.edu.cnsemanticscholar.orgaip.org

Advanced Preclinical Models:

3D Organoids: Patient-derived organoids (PDOs) and induced pluripotent stem cell (iPSC)-derived organoids offer a superior platform for testing the anti-inflammatory and potential anticancer effects of this compound. nih.govijariie.comswun.edu.cnsemanticscholar.orgtandfonline.com For instance, intestinal organoids can be used to model inflammatory bowel disease, where the ability of this compound to suppress cytokine production (e.g., TNF-α, IL-6) in response to inflammatory stimuli can be quantified. nih.govtandfonline.com Similarly, tumor organoids can be employed to assess its cytotoxic activity against cancer cells in a 3D microenvironment. aip.org

Co-culture Systems: The biological activity of a compound can be significantly influenced by the cellular microenvironment. Co-culture systems, which involve growing different cell types together, can provide valuable insights. For example, co-culturing immune cells with epithelial cells or cancer cells can be used to study the immunomodulatory effects of this compound in a more complex setting. mdpi.comnih.gov This approach can help to understand how the compound affects cell-cell interactions and the secretion of signaling molecules within a simulated tissue environment. The discovery of bioactive indole alkaloids has been shown to be inducible through co-culture, highlighting the importance of intercellular communication in the production and activity of these metabolites. mdpi.comnih.gov

Table 2: Application of Advanced Preclinical Models for this compound Research

| Model System | Research Application | Key Endpoints to Measure |

| 3D Intestinal Organoids | Evaluation of anti-inflammatory activity | Reduction in pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β); nih.govtandfonline.com modulation of NF-κB and MAPK signaling. nih.gov |

| 3D Tumor Organoids | Assessment of anticancer potential | Inhibition of organoid growth; induction of apoptosis; changes in cancer stem cell populations. aip.org |

| Immune Cell-Epithelial Co-cultures | Mechanistic studies of immunosuppression | Inhibition of T-cell activation and proliferation; modulation of cytokine secretion profiles. |

| Macrophage-Fibroblast Co-cultures | Investigation of anti-fibrotic potential | Reduction in extracellular matrix deposition; modulation of pro-fibrotic growth factors. |

Strategic Approaches for Targeted Drug Discovery and Lead Optimization (within a preclinical framework)

The discovery and development of this compound as a potential therapeutic agent will require a strategic approach to drug discovery and lead optimization. This involves identifying a clear therapeutic target and modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.govuni-konstanz.de

Strategic Framework:

Target Identification and Validation: Based on the mechanistic studies outlined in section 8.1, a primary molecular target for this compound should be identified and validated. This could be a specific kinase in an inflammatory pathway or a transcription factor.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of this compound and its biological activity is essential. This involves the synthesis and biological evaluation of a series of analogues to identify the key structural features responsible for its activity. uni-konstanz.de For sarpagine-type alkaloids, unified synthetic strategies have been developed that could facilitate the generation of a library of derivatives for SAR studies. uni-konstanz.denih.govresearchgate.net

Lead Optimization: Once a pharmacophore has been identified, lead optimization will focus on improving the drug-like properties of this compound. This includes enhancing its metabolic stability, solubility, and bioavailability, while minimizing potential off-target effects and toxicity. dovepress.comnih.gov Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to guide the design of improved analogues. researchgate.netnih.govscience.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help to prioritize compounds for synthesis and further testing. mdpi.com

Preclinical Candidate Selection: The ultimate goal of this preclinical research is to identify a lead compound with a favorable efficacy and safety profile that warrants further development. This will involve rigorous testing in the advanced in vitro and ex vivo models described in section 8.2, followed by in vivo studies in relevant animal models. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.